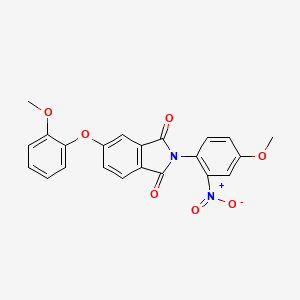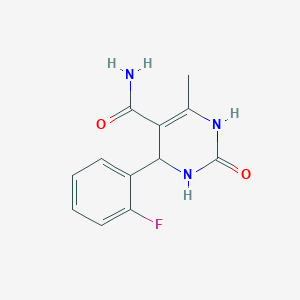![molecular formula C21H29ClN2O6 B3971744 1-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}azepane oxalate](/img/structure/B3971744.png)
1-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}azepane oxalate
Descripción general
Descripción
1-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}azepane oxalate, also known as JNJ-7925476, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to a class of drugs called sigma-1 receptor antagonists, which have been shown to have a wide range of biological effects. In Additionally, we will list future directions for research on this compound.
Mecanismo De Acción
1-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}azepane oxalate is a sigma-1 receptor antagonist, which means that it blocks the activity of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a wide range of biological processes, including pain perception, cognitive function, and mood regulation. By blocking the activity of this receptor, this compound can affect these biological processes and produce therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound can increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. This suggests that this compound may be useful in the treatment of mood disorders such as depression.
In addition to its effects on neurotransmitters, this compound has also been shown to have anti-inflammatory effects. Studies have shown that this compound can reduce the production of inflammatory cytokines, which are involved in a wide range of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}azepane oxalate in lab experiments is that it is a relatively selective sigma-1 receptor antagonist. This means that it can be used to study the effects of sigma-1 receptor blockade without affecting other biological processes.
However, one of the limitations of using this compound in lab experiments is that it has relatively low potency compared to other sigma-1 receptor antagonists. This means that higher concentrations of the compound may be required to produce therapeutic effects.
Direcciones Futuras
There are several future directions for research on 1-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}azepane oxalate. One area of research is its potential use as an antidepressant. Further studies are needed to determine the safety and efficacy of this compound in humans.
Another area of research is its potential use in the treatment of cognitive disorders such as Alzheimer's disease. Studies have shown that this compound can improve cognitive function in animal models, but further studies are needed to determine whether this compound can be used to treat cognitive disorders in humans.
Finally, there is a need for further studies on the mechanism of action of this compound. While this compound is known to be a sigma-1 receptor antagonist, the precise molecular mechanisms by which it produces its therapeutic effects are not fully understood. Further studies are needed to elucidate these mechanisms and to identify other potential therapeutic targets for this compound.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of depression and cognitive disorders. While further studies are needed to determine its safety and efficacy in humans, the biochemical and physiological effects of this compound suggest that it may be a useful tool for studying the sigma-1 receptor and other biological processes.
Aplicaciones Científicas De Investigación
1-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}azepane oxalate has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as an antidepressant. Studies have shown that this compound has antidepressant-like effects in animal models, and it has been suggested that this compound may be useful in the treatment of depression in humans.
In addition to its potential use as an antidepressant, this compound has also been studied for its effects on memory and learning. Animal studies have shown that this compound can improve cognitive function and enhance memory consolidation. This suggests that this compound may be useful in the treatment of cognitive disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-[4-(azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O2.C2H2O4/c20-16-5-7-18(8-6-16)24-15-19(23)22-13-9-17(10-14-22)21-11-3-1-2-4-12-21;3-1(4)2(5)6/h5-8,17H,1-4,9-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXJWLCVCOUELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[1-(3-nitrobenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3971678.png)

![2-methyl-3-[(2-methyl-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]-1,8-naphthyridine](/img/structure/B3971691.png)

![4,4'-[(4-methoxy-3-nitrophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3971698.png)


![1-[1-(2-pyridinylmethyl)-4-piperidinyl]azepane oxalate](/img/structure/B3971719.png)
![1-(2-fluorophenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3971724.png)
![[4-(1,3-benzodioxol-5-yl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3971732.png)

![1-{3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B3971750.png)
![5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(4-morpholinyl)thieno[2,3-d]pyrimidine](/img/structure/B3971753.png)